

Sulfo-Cy3.5 Maleimide: A Technical Guide to Thiol-Reactive Labeling

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Compound of Interest

Compound Name: Sulfo-Cy3.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy3.5 maleimide**, a thiol-reactive fluorescent dye, and its application in the precise labeling of biomolecules. This document outlines the dye's core properties, detailed experimental protocols for conjugation, and methods for determining the degree of labeling, empowering researchers to effectively utilize this tool in their scientific endeavors.

Introduction to Sulfo-Cy3.5 Maleimide

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye belonging to the cyanine family.^[1]^[2] Its key features include a maleimide group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.^[3]^[4] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling sensitive proteins and other biomolecules in aqueous environments without the need for organic co-solvents.^[1]^[5] The fluorescence of Sulfo-Cy3.5 lies in the orange-red region of the visible spectrum, positioned between that of Cy3 and Cy5.^[2]

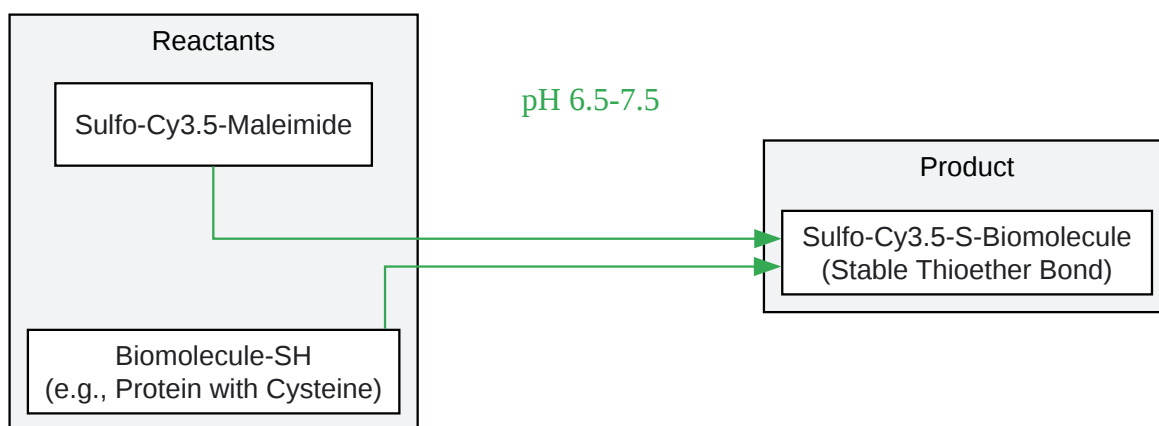
Core Properties and Quantitative Data

The spectral and physical properties of **Sulfo-Cy3.5 maleimide** make it a versatile tool for a range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and bioconjugation.^[1] A summary of its key quantitative data, along with that of the related Sulfo-Cy3 dye for comparison, is presented below.

Property	Sulfo-Cy3.5	Sulfo-Cy3
Excitation Maximum (λ_{ex})	~581 nm[1], 591 nm[6]	548 nm[5], ~554 nm[7]
Emission Maximum (λ_{em})	~596 nm[1], 604 nm[6]	563 nm[5], ~568 nm[7]
Extinction Coefficient (ϵ)	Not explicitly found for Sulfo-Cy3.5 maleimide	162,000 $\text{cm}^{-1}\text{M}^{-1}$ [5]
Quantum Yield (Φ)	High[1]	0.1[5]
Solubility	Good water solubility[1][5][6]	Soluble in water, DMF, DMSO[5][8]
Reactive Group	Maleimide	Maleimide
Target Functionality	Thiol (Sulfhydryl) groups	Thiol (Sulfhydryl) groups

Thiol-Reactive Labeling Chemistry

The fundamental principle behind the use of **Sulfo-Cy3.5 maleimide** in bioconjugation is the specific and efficient reaction between the maleimide moiety and a thiol group. This reaction, a Michael addition, forms a stable covalent thioether bond.



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Caption: Thiol-reactive labeling with **Sulfo-Cy3.5 maleimide**.

This reaction is highly selective for thiols over other functional groups, such as amines, at a neutral pH range of 6.5-7.5.[9][10] It is important to note that disulfide bonds within proteins do not react with maleimides and may require reduction to free thiols prior to labeling.[11]

Experimental Protocols

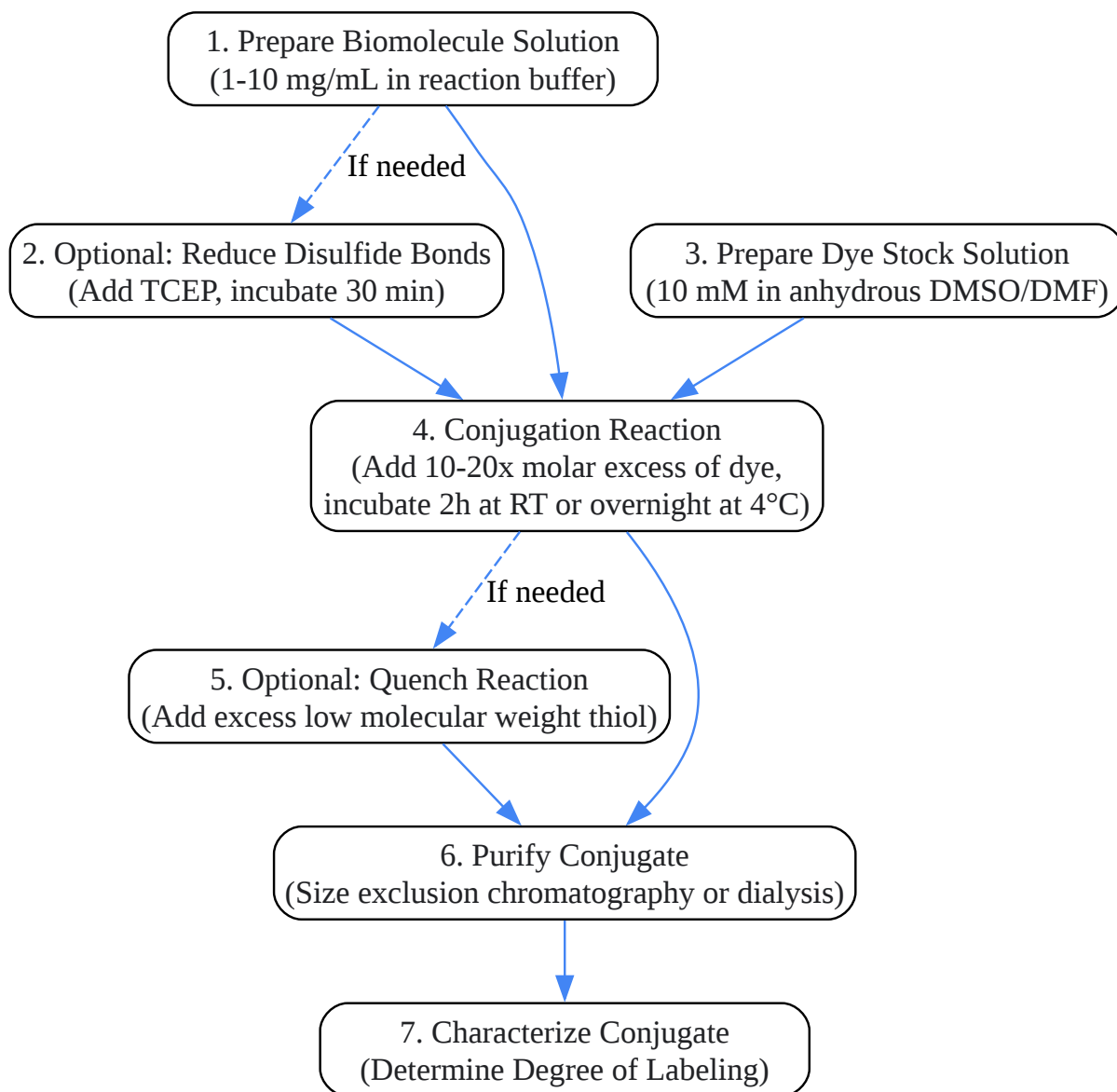
The following sections provide detailed methodologies for the successful labeling of biomolecules with **Sulfo-Cy3.5 maleimide**.

Required Reagents and Buffers

- **Sulfo-Cy3.5 maleimide**: Stored at -20°C in the dark, desiccated.[5]
- Biomolecule: Protein or other thiol-containing molecule of interest.
- Reaction Buffer: pH 7.0-7.5 buffer such as PBS (Phosphate-Buffered Saline), Tris, or HEPES. The buffer should be free of any thiol-containing compounds.[4][11] It is recommended to degas the buffer to minimize oxidation of thiols.[11]
- Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce disulfide bonds. TCEP is often preferred as it does not need to be removed before the labeling reaction.[9][11]
- Quenching Reagent (Optional): A low molecular weight thiol such as L-cysteine or β -mercaptoethanol to stop the reaction.[9]
- Purification System: Size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC for removal of unreacted dye.[4][9]
- Anhydrous DMSO or DMF: To prepare a stock solution of the dye.[11]

Experimental Workflow

A typical workflow for labeling a protein with **Sulfo-Cy3.5 maleimide** is illustrated below.



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Caption: General workflow for protein labeling with **Sulfo-Cy3.5 maleimide**.

Detailed Labeling Protocol

- Prepare the Biomolecule: Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.^{[4][11]}

- Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9][11] If using DTT, the excess DTT must be removed by dialysis or desalting column before adding the maleimide dye.[11]
- Prepare the Dye Stock Solution: Allow the vial of **Sulfo-Cy3.5 maleimide** to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10][11] This stock solution can be stored at -20°C for up to a month.[11]
- Perform the Conjugation Reaction: While gently stirring or vortexing the biomolecule solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein. [11] The optimal ratio may need to be determined empirically.[11] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4-8°C.[9][11]
- Quench the Reaction (Optional): To stop the labeling reaction, an excess of a low molecular weight thiol can be added to consume any unreacted maleimide.[9]
- Purify the Conjugate: Separate the labeled biomolecule from the unreacted dye and any quenching reagents. This is commonly achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.[9][12]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorption maximum of Sulfo-Cy3.5 (~581 nm or 591 nm) (A_{max}). [11]
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $\text{Concentration of Dye (M)} = A_{\text{max}} / (\epsilon_{\text{dye}} * \text{path length})$
- Calculate the corrected absorbance of the protein at 280 nm, accounting for the absorbance of the dye at this wavelength:
 - $A_{280_corrected} = A_{280} - (A_{\text{max}} * CF_{280})$

- Where CF_{280} is the correction factor (A_{280} / A_{max}) for the free dye.
- Calculate the concentration of the protein:
 - Concentration of Protein (M) = $A_{280_corrected} / (\epsilon_{\text{protein}} * \text{path length})$
- Calculate the Degree of Labeling (DOL):
 - $DOL = \text{Concentration of Dye} / \text{Concentration of Protein}$

Applications in Research and Drug Development

The ability to specifically label biomolecules with **Sulfo-Cy3.5 maleimide** has broad applications:

- Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.[1]
- Flow Cytometry: Identify and sort cells based on the presence of labeled surface proteins.[1]
- Immunoassays: Prepare fluorescently labeled antibodies for use in techniques like ELISA and Western blotting.
- Drug Development: Track the distribution and cellular uptake of therapeutic proteins or antibody-drug conjugates (ADCs).
- Biophysical Studies: Use techniques like Förster Resonance Energy Transfer (FRET) to study molecular interactions.

Storage and Stability

Sulfo-Cy3.5 maleimide powder should be stored at -20°C in the dark and protected from moisture.[5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for at least one month.[10][11] Labeled protein conjugates should be stored under conditions appropriate for the specific protein, typically at 4°C or -20°C , and protected from light.

Conclusion

Sulfo-Cy3.5 maleimide is a robust and versatile tool for the fluorescent labeling of thiol-containing biomolecules. Its excellent water solubility, high specificity, and bright fluorescence make it an ideal choice for a wide array of applications in biological research and drug development. By following the detailed protocols outlined in this guide, researchers can achieve efficient and specific labeling to advance their scientific investigations.

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